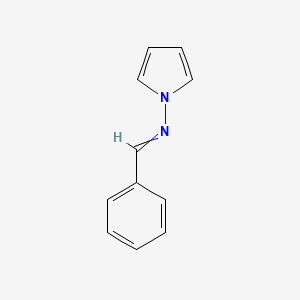

N-Benzylidene-1H-pyrrole-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

24046-22-8 |

|---|---|

Molecular Formula |

C11H10N2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-phenyl-N-pyrrol-1-ylmethanimine |

InChI |

InChI=1S/C11H10N2/c1-2-6-11(7-3-1)10-12-13-8-4-5-9-13/h1-10H |

InChI Key |

JMDUMQQSLQIVJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NN2C=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for N-Benzylidene-1H-pyrrole-1-amine

Direct synthesis methods provide straightforward access to the target molecule and its derivatives, often through the formation of key structural motifs in a single or a few steps.

Condensation Reactions for Azomethine Formation

The formation of the azomethine (or imine) linkage is a fundamental step in the synthesis of this compound. This typically involves the condensation of an N-aminopyrrole derivative with an appropriate aldehyde or ketone.

A common approach involves the reaction of a cyclic amine with an aldehyde. For instance, heating a mixture of pyrrolidine (B122466) and isobutyraldehyde (B47883) in toluene (B28343) at elevated temperatures can lead to the formation of a pyrrole (B145914) derivative. nih.gov Similarly, reactions involving aromatic aldehydes have also been explored, although they may result in lower yields. nih.gov Microwave irradiation has been employed to modify and potentially improve these condensation reactions. nih.gov

The mechanism of such transformations can be complex, sometimes involving the formation of an azomethine ylide intermediate. nih.gov In some cases, the reaction can proceed through a redox-neutral pathway, where the cyclic amine itself acts as a participant in the reaction cascade. nih.gov

A general representation of the condensation reaction is as follows: Pyrrole-NH2 + O=CH-Ar → Pyrrole-N=CH-Ar + H2O

One-Pot Multicomponent Reactions for Pyrrole Ring Formation with N-Substituents

One-pot multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of highly substituted pyrroles, including those with N-substituents. These reactions combine multiple starting materials in a single reaction vessel to construct the pyrrole ring and introduce the desired N-substituent simultaneously.

Several MCRs have been developed for the synthesis of functionalized pyrroles. For example, a one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines can yield N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and in good yields. nih.gov This reaction proceeds with high atom economy, with water being the only byproduct. nih.gov The practicality of this method has been demonstrated on a gram scale. nih.gov

Another example is a zinc(II) chloride-catalyzed regioselective propargylation/amination/cycloisomerization process. This reaction utilizes propargylic acetates, enoxysilanes, and primary amines to produce substituted pyrrole derivatives. rsc.org The zinc catalyst facilitates three distinct mechanistic steps in a single pot, avoiding the need to isolate intermediates. rsc.org

Iron(III) chloride has also been used to catalyze a four-component coupling of amines, 1,3-dicarbonyl compounds, aldehydes, and nitroalkanes to form tetrasubstituted pyrroles. thieme-connect.de The key step in this mechanism is believed to be the reaction between in situ generated enaminone and nitroalkene intermediates. thieme-connect.de

Table 1: Examples of One-Pot Multicomponent Reactions for Pyrrole Synthesis

| Catalyst | Reactants | Product Type | Reference |

| Acetic Acid | α-Hydroxyketones, Oxoacetonitriles, Primary Amines | N-substituted 2,3,5-functionalized 3-cyanopyrroles | nih.gov |

| Zinc(II) Chloride | Propargylic Acetates, Enoxysilanes, Primary Amines | Substituted Pyrrole Derivatives | rsc.org |

| Iron(III) Chloride | Amines, 1,3-Dicarbonyl Compounds, Aldehydes, Nitroalkanes | Tetrasubstituted Pyrroles | thieme-connect.de |

Catalytic Protocols in the Synthesis of this compound Analogues

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic systems have been applied to the synthesis of pyrrole derivatives, including analogues of this compound.

Metal-Catalyzed Transformations (e.g., Pd-catalyzed reactions)

Transition metal catalysis, particularly using palladium, is a powerful tool for the construction of C-N and C-C bonds, which are essential for synthesizing complex aniline (B41778) derivatives that can be precursors or analogues. While direct palladium-catalyzed synthesis of this compound is not extensively detailed, the principles of palladium-catalyzed cross-coupling reactions are relevant for creating substituted anilines and related structures. nih.gov These methods often involve the coupling of aryl halides or triflates with amines or ammonia (B1221849) sources. nih.gov

Dual catalytic systems that combine photoredox catalysis with nickel catalysis have enabled C-N cross-coupling reactions under mild conditions. osti.govnih.gov These approaches can be more sustainable alternatives to traditional palladium-catalyzed methods. osti.govnih.gov

Photoredox Catalysis for Reductive Coupling Strategies

Visible-light photoredox catalysis has emerged as a versatile strategy for organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.gov This approach can be applied to the reductive coupling of imines, which are structurally related to the azomethine core of this compound.

Strongly reducing photosensitizers can facilitate a range of transformations on ketones and imines without the need for additives. nih.govresearchgate.net These reactions are initiated by a photoinduced electron transfer to form a ketyl or iminyl radical, which can then be trapped in subsequent reactions. nih.govresearchgate.net This strategy has been used for umpolung C-C bond-forming reactions and imino-pinacol homocoupling reactions. nih.gov

Furthermore, visible light can induce the generation of α-amino radicals from imines, which can then participate in three-component coupling reactions to form functionalized amines. researchgate.net This method has a broad substrate scope and can be used for the late-stage functionalization of complex molecules. researchgate.net

Organocatalytic and Acid-Catalyzed Synthetic Routes

Organocatalysis, which utilizes small organic molecules as catalysts, offers a valuable alternative to metal-based catalysts. Various organocatalytic methods have been developed for the synthesis of pyrroles.

The Paal-Knorr condensation, a classic method for pyrrole synthesis, can be facilitated by organocatalysts. For example, nanoparticle-supported organocatalysts have been shown to be efficient for the two-component Paal-Knorr condensation of tetrahydro-2,5-dimethoxyfuran with various amines in an aqueous medium under microwave irradiation. nih.gov Squaric acid has also been used as an organocatalyst for the reaction of tetrahydro-2,5-dimethoxyfuran with aryl amines. nih.gov

Chiral phosphoric acids (CPAs) have been employed as Brønsted acid catalysts in the atroposelective synthesis of axially chiral N,N'-pyrrolylindoles. nih.gov This strategy involves the asymmetric 5-endo-dig cyclization of o-alkynylanilines containing a pyrrolyl unit. nih.gov

N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts. Thiazolium-based carbenes, generated in situ from a thiazolium salt and a base, can catalyze various reactions, including the Stetter reaction, which can be part of a sequence to form pyrroles. nih.govacs.org

Optimization and Efficiency in Synthetic Procedures

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction rate, yield, and purity. The polarity and protic or aprotic nature of the solvent can affect the stability of reactants and intermediates.

In analogous Schiff base syntheses, a variety of solvents have been explored. For instance, the synthesis of N-benzylidenepyridine-2-amine has been traditionally carried out by refluxing in ethanol (B145695). ijcrcps.com More recent developments have demonstrated the efficacy of greener solvent systems. A mixture of ethanol and water (1:1 v/v) at room temperature has been shown to produce a higher yield (95.6%) compared to using ethanol alone at the same temperature (86.3%) or the conventional reflux method in ethanol (54.4%). ijcrcps.com This suggests that for the synthesis of this compound, similar aqueous-organic solvent mixtures could enhance the reaction's efficiency.

Furthermore, the concept of solvent-free synthesis has gained traction as a green chemistry approach. researchgate.net For other heterocyclic compounds, solvent-free conditions, often coupled with microwave irradiation or the use of solid catalysts, have led to shorter reaction times and higher yields. researchgate.netrsc.org The synthesis of N-Benzylideneaniline, for example, has been achieved with an 85% yield in just three minutes at room temperature under solvent-free conditions using kinnow peel powder as a green catalyst. nih.govresearchgate.net This indicates a promising avenue for a more sustainable synthesis of this compound.

Table 1: Comparison of Solvent Systems in a Related Schiff Base Synthesis

| Method | Solvent System | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional | Ethanol (reflux) | 2 hours | 54.4 |

| Green | Ethanol (room temp.) | 1 hour | 86.3 |

| Green | Ethanol-Water (1:1) (room temp.) | 1 hour | 95.6 |

Data derived from the synthesis of N-benzylidenepyridine-2-amine. ijcrcps.com

Temperature is a key factor in controlling the rate of the condensation reaction. While traditional methods often employ elevated temperatures to drive the reaction to completion, recent studies on similar Schiff bases have shown that high yields can be achieved at ambient temperatures, which is a more energy-efficient approach. ijcrcps.com For instance, the synthesis of N-benzylidenepyridine-2-amine at room temperature yielded significantly better results than the reflux method. ijcrcps.com

Stoichiometric control of the reactants, benzaldehyde (B42025) and 1-aminopyrrole, is crucial for maximizing the yield of the desired product and minimizing the formation of by-products. Typically, a 1:1 molar ratio of the aldehyde and amine is used. nih.gov The precise control of stoichiometry ensures that the limiting reagent is fully consumed, simplifying the purification process.

While pressure is not a commonly varied parameter in this type of condensation reaction under standard laboratory conditions, its influence could be explored in specialized applications, although no specific research on this aspect for this compound synthesis is currently prominent.

The application of green chemistry principles to the synthesis of this compound is a significant area of development, aiming to reduce the environmental footprint of the process. Key aspects of this approach include the use of non-toxic, renewable solvents, energy-efficient reaction conditions, and the use of catalysts to improve reaction efficiency.

The shift from volatile organic solvents to greener alternatives like water or ethanol-water mixtures is a prime example of this. ijcrcps.com Solvent-free synthesis, as demonstrated in the preparation of N-Benzylideneaniline, further exemplifies the move towards more environmentally benign processes. nih.govresearchgate.net These methods not only reduce solvent waste but can also lead to shorter reaction times and simpler work-up procedures. researchgate.net

The use of biocatalysts or catalysts derived from renewable sources, such as the kinnow peel powder used in the synthesis of N-Benzylideneaniline, is another important green chemistry strategy. nih.govresearchgate.net Such catalysts are often biodegradable and can operate under mild conditions, further contributing to the sustainability of the synthesis. The exploration of similar green catalysts for the synthesis of this compound could lead to more economical and environmentally friendly production methods.

Mechanistic Investigations of Formation and Reactivity

Elucidation of Reaction Pathways

The formation of the pyrrole (B145914) ring is a cornerstone of heterocyclic chemistry, with various methods available for its construction. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic and widely used method. rsc.org The synthesis of N-Benzylidene-1H-pyrrole-1-amine and its derivatives often proceeds through the formation of an imine intermediate, followed by cyclization and subsequent aromatization. rsc.org

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms often hinges on the successful identification and characterization of transient intermediates. In the context of pyrrole synthesis, several key intermediates have been proposed and, in some cases, spectroscopically observed.

For instance, in the synthesis of N-aryl pyrrole-3-carbaldehydes, a process related to the formation of N-benzylidene derivatives, a stepwise mechanism is proposed. This begins with the in situ generation of an imine from an aldehyde and an amine. This imine then undergoes a Mannich-type reaction with a dialdehyde, such as succinaldehyde, followed by cyclization and finally oxidation to yield the aromatic pyrrole ring. rsc.org

In other systems, such as the non-enzymatic formation of discoipyrrole natural products, advanced spectroscopic techniques like 1H–15N HMBC NMR have been instrumental in observing reaction intermediates in real-time. These studies have revealed the rapid formation of a pyrrole core intermediate, which exists in equilibrium with its tautomer. nih.gov The initial intermediate undergoes subsequent oxidation and cyclization to form the final product. nih.gov The formation of an imine intermediate is also a critical step in this pathway. nih.gov

The synthesis of N-benzyl-2,5-dihydro-1H-pyrrole derivatives, structurally related to this compound, proceeds via a 1,3-dipolar cycloaddition reaction. In this case, an azomethine ylide is generated in situ and acts as a key reactive intermediate. rsc.orgresearchgate.net

Analysis of Competing Pathways and Selective Product Formation

In many chemical reactions, multiple reaction pathways can compete, leading to a mixture of products. Understanding and controlling these competing pathways is key to achieving selective product formation.

In the formation of discoipyrrole analogues, the omission of one of the reactants can lead to unexpected products, highlighting the presence of competing degradation and rearrangement pathways. nih.gov For example, an intermediate could degrade to form an aldehyde, which then participates in the main reaction sequence, complicating the analysis. nih.gov

The synthesis of N-arylbenzene-1,2-diamines versus 1-arylbenzimidazoles from the same starting azobenzene (B91143) derivative demonstrates how reaction conditions can be tuned to favor one pathway over another. nih.govrsc.org The choice of solvent and acidic conditions can selectively lead to either the diamine or the cyclized benzimidazole (B57391) product. nih.govrsc.org

The reaction of pyrones with amines to form N-substituted pyrroles also showcases selectivity. The reactivity of the pyrone and the amine, as well as the reaction conditions, can be adjusted to produce symmetric or asymmetric pyrroles in good to high yields. polimi.it Steric hindrance in the amine can significantly impact its reactivity. polimi.it

Mechanistic Role of Catalysts and Reagents

Catalysts and reagents play a pivotal role in directing the course of chemical reactions, often by providing alternative, lower-energy reaction pathways.

Characterization of Active Catalytic Species

Identifying the true active catalytic species is a fundamental aspect of understanding a catalyzed reaction. In organocatalysis, for example, N-heterocyclic carbenes (NHCs) are generated in situ from azolium salt precursors and a base. acs.org The active carbene then participates in the catalytic cycle. The Breslow intermediate, an enaminol formed from the addition of the NHC to an aldehyde, is a key intermediate in many NHC-catalyzed reactions. acs.org

In the dehydrogenation of pyrrolidines to pyrroles, the active catalyst, B(C6F5)3, is formed in situ from its water adduct and a silane. acs.org This active borane (B79455) then facilitates a hydride abstraction from the pyrrolidine (B122466). acs.org

For the synthesis of N-substituted pyrroles via the reductive coupling of nitrobenzene (B124822) with 2,5-hexanedione, a carbon-supported nitrogen-phosphorus-cobalt catalyst (Co2PNx@NC) has been identified as the active species. researchgate.net Characterization techniques such as HAADF-STEM and HRTEM have been used to confirm the stability and nature of the catalyst. researchgate.net

Influence of Ligand Design on Reaction Mechanism

In metal-catalyzed reactions, the ligands coordinated to the metal center can have a profound impact on the reaction mechanism, influencing reactivity, selectivity, and catalyst stability. While specific details on ligand design for the synthesis of this compound are not extensively documented in the provided context, general principles of organocatalysis and transition metal catalysis offer insights.

In organocatalysis, the structure of the catalyst, which can be considered analogous to a ligand, is crucial. For instance, in proline-catalyzed reactions, the enamine formed between proline and a carbonyl compound is the key nucleophilic species. nih.gov The carboxylic acid group of proline often plays a crucial role in the transition state, for example, by assisting in proton transfer. nih.gov

In the synthesis of enantioenriched pyrroles using chiral phosphine (B1218219) catalysts, the structure of the phosphine ligand directly influences the enantioselectivity of the reaction. rsc.orgnih.gov Electron-withdrawing or electron-donating substituents on the ligand can affect both the yield and the enantiomeric excess of the product. rsc.orgnih.gov

The development of chiral acid catalysts for the atroposelective Paal-Knorr reaction demonstrates how the catalyst structure dictates the stereochemical outcome. A combination of acid systems can enhance the enantioselectivity in the formation of chiral aryl pyrroles. nih.gov

Substituent Effects on Reaction Mechanisms and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by the nature and position of substituents on both the benzylidene and pyrrole moieties. These effects can be broadly categorized into electronic and steric influences, which modulate the electron density and accessibility of the reactive imine bond and the aromatic rings.

Electronic and Steric Influences on Reactivity

The electronic landscape of this compound is a key determinant of its reactivity. Electron-donating groups (EDGs) on the benzaldehyde-derived ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density at the imine carbon, which can influence the rate of both its formation and subsequent reactions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density at the imine carbon, making it more electrophilic.

Studies on analogous N-benzylideneaniline systems have demonstrated that the electronic nature of substituents significantly impacts reaction rates. For instance, in the formation of imines, electron-withdrawing groups on the aldehyde generally accelerate the initial nucleophilic attack by the amine, while electron-donating groups can facilitate the dehydration step.

A study on the reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines in photoredox-catalyzed reactions highlighted that both electron-donating and electron-withdrawing substituents on the benzylidene moiety allowed the reactions to proceed effectively. srmist.edu.in This suggests that for certain reaction types, the electronic effect of the substituent, while influential, is not a limiting factor.

The following interactive table summarizes the expected qualitative effects of various substituents on the reactivity of the imine bond in this compound based on general principles of organic chemistry.

Quantitative Structure-Reactivity Relationship (QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. spu.edu.sy For this compound and its derivatives, QSPR models can be developed to predict reaction rates or equilibrium constants based on various molecular descriptors.

Key parameters used in QSPR studies include:

Electronic Parameters: Hammett constants (σ) quantify the electronic effect of substituents on an aromatic ring. spu.edu.sy A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. A Hammett plot, which correlates the logarithm of the reaction rate or equilibrium constant with the Hammett constant, can provide valuable mechanistic insights. For instance, a positive slope (ρ value) in a Hammett plot for the formation of this compound derivatives would suggest that the reaction is favored by electron-withdrawing substituents on the benzaldehyde (B42025) ring.

Steric Parameters: Taft's steric parameter (Es) and Charton's steric parameter (ν) are used to quantify the steric bulk of substituents. These parameters can be incorporated into QSPR models to delineate the impact of steric hindrance on reactivity.

Hydrophobic Parameters: The partition coefficient (log P) is a measure of a molecule's lipophilicity and can influence reactivity in different solvent systems.

While specific QSPR studies on this compound are not extensively documented in publicly available literature, data from analogous systems can provide a framework for understanding its behavior. For example, a Hammett plot for the reaction of substituted anilines with benzyl (B1604629) bromide shows a linear relationship, indicating a clear electronic influence on the reaction rate. nih.gov

The table below presents hypothetical data to illustrate how a QSPR study for the formation of substituted N-Benzylidene-1H-pyrrole-1-amines might be structured. The rate constants are hypothetical and for illustrative purposes only.

These quantitative approaches are invaluable for the rational design of derivatives of this compound with tailored reactivity for specific applications in synthesis and materials science.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-Benzylidene-1H-pyrrole-1-amine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and provides insights into the spatial relationships between atoms.

High-resolution 1D NMR spectra, specifically ¹H and ¹³C NMR, provide the fundamental chemical shift information for this compound. The ¹H NMR spectrum typically displays signals corresponding to the protons of the benzylidene and pyrrole (B145914) moieties. The aromatic protons of the benzyl (B1604629) group and the pyrrole ring appear in distinct regions of the spectrum, and their coupling patterns provide information about their substitution patterns. The imine proton (-CH=N-) gives a characteristic singlet in the downfield region of the spectrum. rsc.orgrsc.org

The ¹³C NMR spectrum complements the ¹H data by showing the chemical shifts of all carbon atoms in the molecule. rsc.orgchemicalbook.com The carbon of the imine group is particularly noteworthy, appearing at a characteristic downfield shift.

To definitively assign these resonances and establish connectivity, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.eduscience.gov Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity within the benzylidene and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.govemerypharma.com Each cross-peak in the HSQC spectrum links a specific proton to the carbon atom it is attached to, providing a direct bridge between the ¹H and ¹³C NMR spectra.

| Technique | Observed Correlations | Information Gained |

|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants of protons | Provides information on the electronic environment and neighboring protons. |

| ¹³C NMR | Chemical shifts of carbon atoms | Indicates the types of carbon environments (aliphatic, aromatic, imine). |

| COSY | ¹H-¹H correlations | Establishes proton-proton coupling networks within the rings. sdsu.edu |

| HSQC | One-bond ¹H-¹³C correlations | Directly links protons to their attached carbons. nih.gov |

| HMBC | Multiple-bond ¹H-¹³C correlations | Confirms the overall molecular framework and connectivity between fragments. nih.gov |

While standard NMR techniques provide a static picture of the molecule, advanced methods can probe dynamic processes such as conformational changes or restricted rotation around single bonds. Techniques like variable temperature (VT) NMR can be employed to study such phenomena. By recording NMR spectra at different temperatures, it may be possible to observe changes in the spectra that indicate the presence of dynamic equilibria. For instance, if there is restricted rotation around the N-N bond or the N-C(pyrrole) bond, separate signals for different conformers might be observed at low temperatures, which then coalesce into averaged signals as the temperature is raised. Exchange Spectroscopy (EXSY) could also be utilized to identify chemical exchange between different sites.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound and the nature of the chemical bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. Key vibrational modes include:

C=N Stretching: The imine group exhibits a characteristic stretching vibration in the region of 1640-1690 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic rings.

C=C Stretching: The aromatic rings (benzyl and pyrrole) show characteristic C=C stretching vibrations in the range of 1450-1600 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations of the aromatic rings appear in the fingerprint region (below 1000 cm⁻¹) and can provide information about the substitution pattern of the benzene (B151609) ring.

Intermolecular interactions, such as hydrogen bonding (if applicable in a specific matrix or solvent), can lead to broadening or shifts in the characteristic vibrational frequencies.

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

|---|---|

| C=N (Imine) Stretch | 1640-1690 |

| C=C (Aromatic) Stretch | 1450-1600 |

| C-H (Aromatic) Stretch | >3000 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. Therefore, non-polar bonds, which may be weak in the IR spectrum, can give strong signals in the Raman spectrum. For this compound, the C=C stretching vibrations of the aromatic rings and the C=N imine stretch are expected to be Raman active. The symmetric vibrations of the molecule will be particularly prominent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of conjugated π-systems, including the benzylidene group and the pyrrole ring, results in absorption of ultraviolet and visible light, promoting electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum typically shows absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation in this molecule is expected to result in absorptions at longer wavelengths compared to the individual chromophores. The position and intensity of these absorption maxima can be influenced by the solvent polarity. For instance, a related compound, N,N'-Bis(benzylidene)ethylenediamine, exhibits an absorption band at 243.4 nm. researchgate.net

Analysis of Electronic Transitions and Absorption Characteristics

The study of a molecule's interaction with ultraviolet and visible light provides critical information about its electronic structure. The UV-Vis spectrum of a compound like this compound is expected to be characterized by absorption bands arising from π→π* and n→π* electronic transitions. These transitions are associated with the conjugated π-system extending across the phenyl ring, the imine double bond (C=N), and the pyrrole ring, as well as the non-bonding electrons on the nitrogen atom.

Studies on Solvatochromic Effects

Solvatochromism describes the change in a substance's color—and more broadly, its UV-Vis absorption spectrum—when dissolved in different solvents of varying polarity. This phenomenon is a powerful tool for probing the ground and excited state polarity of a molecule. Molecules with significant charge separation or polarizability, such as many Schiff bases, often exhibit pronounced solvatochromic shifts.

The effect is contingent on the differential solvation of the ground and excited electronic states. A shift to a longer wavelength (red shift, or bathochromism) in polar solvents typically indicates that the excited state is more polar than the ground state. Conversely, a shift to a shorter wavelength (blue shift, or hypsochromism) suggests a more polar ground state. Detailed studies on related benzylidene aniline (B41778) Schiff bases have revealed complex solvatochromic behaviors, including reversals from positive to negative solvatochromism depending on the solvent's specific properties like hydrogen bond donor/acceptor ability and polarizability. While these principles are applicable, specific studies quantifying the solvatochromic effects for this compound have not been reported in the surveyed literature.

Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its precise molecular weight and elemental formula. For this compound, the theoretical exact mass is a critical parameter for confirming its identity. The computed monoisotopic mass, based on its molecular formula C₁₁H₁₀N₂, is 170.084398327 Da. nih.gov An experimental HRMS measurement yielding a value that matches this theoretical mass to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental composition.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | nih.gov |

| Exact Mass (Da) | 170.084398327 | nih.gov |

| Molecular Weight ( g/mol ) | 170.21 | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis

Both ESI-MS and GC-MS are powerful methods for assessing sample purity and elucidating molecular structure. ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation, making it ideal for confirming molecular weight. nih.gov Subsequent tandem mass spectrometry (MS/MS) experiments can then be used to induce and analyze fragmentation.

GC-MS, on the other hand, often uses higher-energy electron ionization (EI), which results in more extensive and reproducible fragmentation patterns that serve as a "fingerprint" for a given compound. nih.gov While specific fragmentation data for this compound is not available, studies on related structures provide insight into expected pathways. For 5-substituted 1H-tetrazoles derived from 1-arylpyrroles, characteristic fragmentation involves losses of HN₃ or N₂ depending on the ionization mode. lifesciencesite.com In other benzylidene derivatives, cleavage of bonds adjacent to the imine group is a common fragmentation route. researchgate.net For this compound, key fragmentations would be expected to involve the scission of the N-N bond, the C=N bond, or fragmentation of the pyrrole or phenyl rings.

X-ray Crystallography

Solid-State Structural Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and torsional angles, and reveals the packing of molecules in the crystal lattice through intermolecular interactions such as hydrogen bonds and π–π stacking.

The specific crystal structure of this compound has not been reported in the surveyed literature. However, the analysis of a closely related compound, (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide , provides an excellent illustration of the data obtained from such an analysis. nih.gov In the crystal structure of this derivative, the dihedral angle between the planes of the pyrrole and benzene rings is 7.47 (1)°. nih.gov The molecules are organized into sheets linked by N—H⋯O hydrogen bonds, weak π–π interactions between pyrrole rings (centroid–centroid distance of 3.765 (11) Å), and C—H⋯π interactions, which together form a three-dimensional network. nih.gov This type of detailed structural information is crucial for understanding the solid-state properties of a compound.

Crystallographic Data for the Related Compound (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₂N₄O₃ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Dihedral Angle (Pyrrole-Benzene) | 7.47 (1)° | nih.gov |

| Intermolecular Interactions | N—H⋯O hydrogen bonds, π–π stacking, C—H⋯π interactions | nih.gov |

Investigation of Supramolecular Assembly and Non-Covalent Interactions

While specific studies on the supramolecular assembly of this compound are not extensively documented in publicly available research, the structural motifs present in the molecule allow for a theoretical exploration of its potential non-covalent interactions. The key features for such interactions are the aromatic rings (both the benzylidene and pyrrole moieties) and the imine linkage.

Hydrogen Bonding: The this compound molecule itself lacks strong hydrogen bond donors. However, in the presence of suitable solvents or co-crystallizing agents with donor groups (e.g., -OH, -NH), the nitrogen atoms of the imine and the pyrrole ring could act as hydrogen bond acceptors. In the crystalline state of analogous compounds, such as N'-benzylidene acetohydrazide derivatives, molecules are often connected through N-H···O and C-H···O hydrogen bonds, forming dimers or more extended networks. researchgate.net For instance, in the crystal structure of (E)-N′-benzylidene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide, molecules are linked by N—H⋯O hydrogen bonds into sheets. nih.gov Similarly, studies on other N-benzylidene derivatives have highlighted the importance of hydrogen bonding in their self-assembly. nih.gov

The interplay of these non-covalent forces dictates the molecular packing and, consequently, the macroscopic properties of the material, such as its melting point and solubility. Detailed understanding of these interactions in this compound would require dedicated crystallographic studies.

Application of the Crystalline Sponge Method for Non-Crystalline Species

The Crystalline Sponge Method (CSM) is a powerful technique for determining the crystal structure of molecules that are difficult or impossible to crystallize on their own, such as liquids, oils, or compounds that yield only amorphous solids. creative-biostructure.comrigaku.com The method involves soaking the analyte into the pores of a pre-formed, stable, and porous crystalline host, typically a metal-organic framework (MOF). nih.govnih.gov The guest molecules are trapped and ordered within the host's pores, allowing their structure to be determined by single-crystal X-ray diffraction as part of the host-guest complex. nih.gov

As of the current body of scientific literature, there are no specific reports of the Crystalline Sponge Method being applied to this compound. However, this compound is a prime candidate for such an analysis, particularly if it proves difficult to obtain high-quality single crystals through conventional means.

Hypothetical Application: If this compound were to be analyzed using CSM, the general procedure would be as follows:

Host Crystal Preparation: A suitable crystalline sponge, such as the widely used {[(ZnI2)3(tpt)2]·x(solvent)}n (where tpt is 2,4,6-tris(4-pyridyl)-1,3,5-triazine), would be synthesized and activated by solvent exchange to create empty pores. rigaku.comnih.gov

Guest Soaking: The crystalline sponge would be immersed in a solution containing this compound. The guest molecules would diffuse into the pores of the host framework. nih.gov

X-ray Diffraction: A single crystal of the resulting host-guest complex would be subjected to X-ray diffraction analysis. The diffraction data would contain contributions from both the host framework and the ordered guest molecules.

Structure Elucidation: By subtracting the known structure of the host framework, the precise atomic arrangement of the this compound molecule could be determined.

The Crystalline Sponge Method could provide invaluable, unambiguous structural information for this compound, confirming its conformation, bond lengths, and bond angles, without the need for its own crystallization. creative-biostructure.com

Other Advanced Characterization Techniques

While specific data for this compound is limited, several other advanced characterization techniques could be applied to this compound or its derived materials to probe various properties. The applicability of these techniques is discussed below based on studies of analogous compounds.

Mössbauer Spectroscopy: Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of specific isotopes, most commonly ⁵⁷Fe. This technique would not be applicable to this compound directly. However, if the compound were used as a ligand to form an iron complex, Mössbauer spectroscopy would be an invaluable tool for characterizing the oxidation state, spin state, and coordination geometry of the iron center. mdpi.com For instance, in studies of iron(II) and iron(III) complexes with N-heterocyclic ligands, Mössbauer spectroscopy has been used to definitively determine the electronic structure of the metal ion, which is crucial for understanding the magnetic and reactive properties of the complex. mdpi.comacs.org

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis: SEM is a technique that provides high-resolution images of the surface morphology of a material. EDX is an analytical technique used for the elemental analysis or chemical characterization of a sample. elastomer-institut.de These techniques would be particularly useful for characterizing materials derived from this compound, such as polymers or coordination polymers.

While no SEM/EDX studies have been published for materials specifically derived from this compound, research on metal complexes of other pyrrole-based ligands has demonstrated the utility of these methods. nih.govnih.gov SEM micrographs can reveal the particle size, shape, and surface texture of a synthesized material, while EDX analysis can confirm the elemental composition and stoichiometry of the metal complexes, providing evidence for the successful coordination of the ligand to the metal center. nih.govnih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a standard method for determining the thermal stability of a compound and studying its decomposition profile. Although a specific TGA curve for this compound is not available in the literature, TGA of other benzylidene and N-heterocyclic compounds has been reported. researchgate.netrsc.org

A typical TGA analysis of this compound would provide key information such as:

Decomposition Temperature: The temperature at which the compound begins to degrade.

Thermal Stability Range: The temperature range over which the compound is stable.

Decomposition Stages: Whether the decomposition occurs in a single step or multiple steps, which can provide insights into the degradation mechanism.

Residual Mass: The amount of material remaining at the end of the analysis.

For example, TGA studies on various benzylidene derivatives show a range of thermal stabilities, often with decomposition beginning at temperatures above 200°C. researchgate.net The thermal stability of this compound would be a critical parameter for its potential application in materials science, where thermal processing may be required.

Below is a hypothetical data table summarizing the kind of information that would be obtained from a TGA experiment on this compound, based on typical values for related compounds.

| Parameter | Expected Value/Information |

| Onset Decomposition Temp. (Tonset) | The temperature at which significant mass loss begins. |

| Peak Decomposition Temp. (Tpeak) | The temperature of the maximum rate of mass loss. |

| Decomposition Steps | Number of distinct steps in the mass loss curve. |

| Mass Loss (%) | Percentage of mass lost at each decomposition step. |

| Final Residue (%) | Percentage of mass remaining at the end of the heating cycle. |

Computational and Theoretical Studies

Quantum Chemical Calculations for N-Benzylidene-1H-pyrrole-1-amine

Quantum chemical calculations are fundamental to understanding the behavior of this compound at the atomic and electronic levels. These calculations can predict various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with a suitable basis set such as 6-311++G(d,p), can elucidate bond lengths, bond angles, and dihedral angles. researchgate.net These calculations have shown that in similar structures, the molecule may adopt a non-planar conformation. researchgate.net The electronic structure, which dictates the molecule's reactivity and properties, can also be thoroughly analyzed. DFT provides a means to understand the distribution of electron density and the energies of molecular orbitals. nih.govscispace.com

Table 1: Selected Optimized Geometrical Parameters of a Similar Schiff Base

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=N | 1.28 |

| N-N | 1.39 |

| C-C (phenyl) | 1.38 - 1.40 |

| C-N (pyrrole) | 1.37 |

| C-C (pyrrole) | 1.38 - 1.43 |

| C-N-N angle | 117.5 |

| C-C-N angle | 121.8 |

Note: Data is illustrative and based on a similar Schiff base structure. Actual values for this compound would require specific calculations.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the behavior of molecules upon absorption of light. nih.gov This method is instrumental in predicting the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.netresearchgate.net By calculating the energies of the lowest excited singlet and triplet states, TD-DFT can help assign the observed absorption bands to specific electronic transitions within the this compound molecule. researchgate.netresearchgate.net These transitions often involve the promotion of an electron from an occupied molecular orbital to an unoccupied one.

Ab Initio Methods for Fundamental Electronic Structure

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a fundamental understanding of the electronic structure. For molecules like this compound, ab initio calculations can offer a benchmark for the results obtained from DFT. researchgate.net These methods are crucial for accurately describing electron correlation effects, which can be important for understanding the molecule's stability and reactivity.

Molecular Orbital and Electron Density Analysis

The analysis of molecular orbitals and electron density provides a deeper understanding of the chemical reactivity and bonding within this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively. wuxibiology.com

Table 2: Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values and the actual energies for this compound would need to be calculated.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful technique used to study the interactions between orbitals within a molecule. nih.gov It provides a localized picture of bonding and allows for the investigation of intramolecular charge transfer (ICT) and hyperconjugative interactions. materialsciencejournal.org In this compound, NBO analysis can reveal the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. nih.gov These interactions, such as those between lone pairs and antibonding orbitals (n → σ* or n → π*), contribute to the stability of the molecule. researchgate.net The analysis provides quantitative information about the strength of these interactions in terms of stabilization energies. uba.ar

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N) | π(C=N) | 25.5 |

| π(C=C)phenyl | π(C=N) | 15.2 |

| π(C=C)pyrrole | π*(C=N) | 10.8 |

Note: E(2) represents the stabilization energy due to donor-acceptor interactions. The values are for illustrative purposes.

Theoretical Modeling of Reaction Mechanisms

The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the transformation of reactants into products. For a molecule like this compound, theoretical modeling would be crucial in understanding its formation, potential isomerization, and reactivity.

Potential Energy Surface Exploration and Transition State Characterization

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. nih.govrsc.org Exploring the PES allows for the identification of stable molecules (minima), and the highest energy points along the lowest energy reaction path between them, known as transition states. nih.gov For the formation of an imine like this compound from benzaldehyde (B42025) and 1-aminopyrrole, computational studies on similar imine syntheses have shown that the reaction can be complex. For instance, the synthesis of Schiff bases from aromatic amines and aldehydes in the absence of a catalyst has been computationally studied, revealing that an additional amine molecule can stabilize the transition state. peerj.com The mechanism for imine formation at physiological pH is generally accepted to proceed through a tetrahedral intermediate, with the rate-limiting step being the dehydration of this intermediate. acs.org

Characterizing the transition state is a critical step and involves locating a first-order saddle point on the PES. This is a stationary point with one negative eigenvalue in the Hessian matrix, which corresponds to the motion along the reaction coordinate. Various computational methods are employed to locate and verify transition states. acs.org

Computational Kinetic Studies and Activation Energy Calculations

Once the reactants, products, and transition states are located on the PES, computational kinetic studies can be performed to estimate reaction rates. A key parameter derived from these studies is the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction.

For example, theoretical investigations into the reactivity of imine derivatives of polycyclic aromatic hydrocarbons have correlated the exothermicity of the ring-opening process with charge delocalization in the resulting carbocation. nih.gov Similar principles would apply to reactions involving this compound. Computational models can also be used to build complex reaction networks and identify the most favorable reaction pathways by comparing the activation energies of competing routes.

Inclusion of Solvent Effects in Computational Models

Reactions are most often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for solvent effects through either explicit or implicit methods. Explicit solvent models involve including a number of solvent molecules in the calculation, while implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nih.gov

Studies on the cycloaddition reaction between ketene (B1206846) and an imine have demonstrated that an aqueous solvent can dramatically alter the topology of the free energy surface, changing a one-step gas-phase reaction into a two-step process with a stable intermediate in solution. acs.org The electrostatic interaction between the solvent and the solute was found to be the primary factor in lowering the activation energy. acs.org For this compound, the polarity of the solvent would be expected to play a significant role in its stability and reactivity, a factor that must be included in accurate computational models.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of new compounds.

Calculated NMR Chemical Shifts (e.g., using Gauge-Invariant Atomic Orbital (GIAO) method)

The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a widely accepted approach for calculating NMR chemical shifts. rsc.orgnih.govnih.gov This method has been systematically investigated for the prediction of ¹⁵N NMR chemical shifts and has proven effective in identifying correct regioisomers, tautomers, and protonation states. rsc.org

For a molecule like this compound, GIAO-DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions, when compared with experimental data, can confirm the molecular structure. The accuracy of these predictions depends on the chosen functional and basis set. researchgate.net For example, a computational study on hexahydroindoles found the GIAO method to be the most reliable for calculating theoretical chemical shifts.

Below is a hypothetical table of calculated ¹³C and ¹H NMR chemical shifts for this compound, which would be the expected output of such a computational study.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| C1' | 136.5 | - |

| C2'/C6' | 129.0 | 7.90 |

| C3'/C5' | 128.8 | 7.50 |

| C4' | 131.0 | 7.45 |

| C7 (imine) | 160.2 | 8.50 |

| C2/C5 (pyrrole) | 122.5 | 6.80 |

| C3/C4 (pyrrole) | 110.0 | 6.20 |

Note: This table is illustrative and does not represent actual calculated data.

Simulated Vibrational Frequencies and Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are commonly used to simulate vibrational frequencies and spectra. nih.gov The accuracy of these simulations allows for the assignment of experimental vibrational bands to specific molecular motions. researchgate.netrsc.org

A computational study on the vibrations of pyrrole (B145914) and N-substituted pyrroles demonstrated that some vibrational frequencies are sensitive to the mass of the substituent on the nitrogen atom. researchgate.net For this compound, a simulation would predict the characteristic stretching frequencies for the C=N imine bond, as well as the various C-H and C-C stretching and bending modes of the benzylidene and pyrrole rings. Comparing the simulated spectrum with an experimental one would provide strong evidence for the compound's structure.

A hypothetical table of key simulated vibrational frequencies for this compound is presented below.

| Vibrational Mode | Simulated Frequency (cm⁻¹) |

| C=N Stretch (Imine) | 1645 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-H Bend (Pyrrole) | 850-700 |

Note: This table is illustrative and does not represent actual calculated data.

Theoretical UV-Vis Absorption Wavelengths

Computational chemistry provides a powerful lens for understanding the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. For this compound, theoretical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the absorption wavelengths (λmax) and elucidating the nature of the corresponding electronic excitations.

The TD-DFT method is a widely used quantum chemical approach for calculating the electronic absorption spectra of molecules in their excited states. researchgate.net The accuracy of these predictions is contingent on the choice of the functional and the basis set. Common functionals such as B3LYP and PBE0, combined with a suitable basis set, have been shown to provide a good correlation between theoretical and experimental UV-Vis spectra for a variety of organic compounds. wiley.com

While specific theoretical studies exclusively focused on this compound are not extensively documented in the literature, the electronic properties can be inferred from its constituent chromophores: the pyrrole ring, the benzene (B151609) ring, and the imine (C=N) bridge. The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-electron system that extends across the entire molecule. The lone pair of electrons on the imine nitrogen may also give rise to n → π* transitions, which are typically weaker in intensity.

To illustrate the utility and predictive power of TD-DFT calculations for this class of compounds, we can examine the data for the structurally analogous molecule, N-benzylideneaniline. Research on N-benzylideneaniline and its derivatives has demonstrated that TD-DFT can effectively reproduce experimental absorption spectra. wiley.com For the unsubstituted N-benzylideneaniline, theoretical calculations have been successful in assigning the observed absorption bands to specific electronic transitions. wiley.com

A comparative analysis of theoretical versus experimental data for a related compound highlights the level of accuracy that can be achieved.

| Compound | Solvent | Theoretical λmax (nm) (Method) | Experimental λmax (nm) | Transition Assignment |

|---|---|---|---|---|

| N-benzylideneaniline | Cyclohexane | 312 (PBE0) | 315 | π → π |

| N-benzylideneaniline | Cyclohexane | 263 (PBE0) | 262 | π → π |

This table presents data for the analogous compound N-benzylideneaniline to demonstrate the correlation between theoretical and experimental values in this class of molecules. wiley.com

For this compound, the π-electron system of the pyrrole ring is coupled with the benzylidene imine moiety. This extended conjugation is expected to result in absorption bands at longer wavelengths compared to the individual, unconjugated chromophores. The primary absorption band would likely correspond to a HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transition, representing the excitation of an electron from the highest energy filled orbital to the lowest energy unfilled orbital. The character of these frontier orbitals would be distributed across the aromatic rings and the imine linker.

Furthermore, computational studies on related imines demonstrate that the introduction of electron-donating or electron-withdrawing substituents on the phenyl ring can significantly modulate the absorption wavelengths. For instance, an electron-donating group would be expected to cause a bathochromic (red) shift in the λmax, while an electron-withdrawing group would likely lead to a hypsochromic (blue) shift, by altering the energy levels of the frontier molecular orbitals.

Reactivity Profiles and Chemical Transformations

Reactions of the Imine Moiety

The carbon-nitrogen double bond (imine) in N-Benzylidene-1H-pyrrole-1-amine is a key site for various chemical reactions, including reductions and addition reactions.

Reductive Transformations to Amines

The imine functionality can be readily reduced to form the corresponding secondary amine, N-(benzylamino)-1H-pyrrole. This transformation is a crucial step in the synthesis of various N-(pyrrol-2-yl)amines. A common method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like a mixture of dichloromethane (B109758) and methanol. researchgate.net This reductive amination process is a versatile tool for creating new carbon-nitrogen bonds. masterorganicchemistry.comorganic-chemistry.org The general scheme for this reduction is as follows:

Scheme 1: Reduction of this compound to N-(benzylamino)-1H-pyrrole.

The reaction typically proceeds under mild conditions and provides good yields of the secondary amine product. researchgate.net Reductive amination can be performed in a one-pot synthesis, where the imine is formed in situ from an aldehyde or ketone and an amine, and then reduced without isolation. pressbooks.publibretexts.org Various reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of other functional groups. masterorganicchemistry.comlibretexts.org

Table 1: Reducing Agents for Imine Reduction

| Reducing Agent | Abbreviation | Typical Reaction Conditions |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Dichloromethane |

| Sodium Cyanoborohydride | NaBH₃CN | Mildly acidic pH (4-5) |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Acetic acid |

| Hydrogen gas with catalyst | H₂/Catalyst | Nickel, Palladium on carbon |

Nucleophilic and Electrophilic Addition Reactions

The imine bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity allows for both nucleophilic and electrophilic addition reactions.

Nucleophilic Addition: Nucleophiles can attack the electrophilic carbon atom of the imine. libretexts.orglibretexts.org The reaction of an aldehyde or ketone with a primary amine to form an imine is a classic example of nucleophilic addition, followed by elimination of water. libretexts.orgpressbooks.pub The mechanism involves the initial attack of the amine's lone pair on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orgpressbooks.pub This intermediate then dehydrates to form the imine. The reaction is typically acid-catalyzed and the rate is pH-dependent, with the maximum rate observed at a weakly acidic pH of around 4 to 5. pressbooks.pub

Electrophilic Addition: The nitrogen atom of the imine can act as a nucleophile and react with electrophiles. For instance, in the presence of a strong acid, the nitrogen can be protonated, forming an iminium ion. This increases the electrophilicity of the imine carbon, making it more susceptible to attack by weak nucleophiles. Electrophilic addition to alkenes, a related reaction type, involves the attack of an electrophile on the electron-rich double bond. libretexts.orgyoutube.comyoutube.com

Pericyclic Reactions (e.g., 1,3-dipolar cycloadditions)

This compound and its derivatives can participate in pericyclic reactions, most notably 1,3-dipolar cycloadditions. wikipedia.org These reactions are powerful tools for the construction of five-membered heterocyclic rings. organic-chemistry.org In this context, an azomethine ylide, which is a 1,3-dipole, can be generated from the imine. This ylide can then react with a dipolarophile, such as an alkene or alkyne, in a concerted [3+2] cycloaddition to form a pyrrolidine (B122466) or pyrrole (B145914) ring system, respectively. wikipedia.orgrhhz.net

The Huisgen 1,3-dipolar cycloaddition is a well-known example of this type of reaction, involving the reaction of a 1,3-dipole with a dipolarophile. wikipedia.orgorganic-chemistry.org The stereochemistry of the resulting heterocycle is often controlled by the concerted nature of the reaction. unina.itudel.edu These reactions can be used to synthesize complex molecules with high stereoselectivity and regioselectivity. youtube.comyoutube.com

Reactivity at the Pyrrole Ring System

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Reactions of Pyrrole Moiety

Due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system, the pyrrole ring is highly activated towards electrophilic aromatic substitution. pearson.comlibretexts.org This increased electron density makes the ring carbons, particularly at the C2 and C5 positions, nucleophilic. libretexts.org Common electrophilic aromatic substitution reactions that pyrrole undergoes include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com However, the high reactivity of the pyrrole ring can sometimes lead to polysubstitution or polymerization under harsh reaction conditions. youtube.com Therefore, milder reagents and conditions are often necessary to achieve selective substitution.

Functionalization and Derivatization Strategies

The pyrrole ring can be functionalized through various strategies to introduce different substituents. mdpi.com One common approach is the electrophilic cyclization of N-alkyne-substituted pyrrole derivatives. beilstein-journals.org For instance, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can undergo intramolecular cyclization with reagents like iodine to form pyrrolooxazinone derivatives. beilstein-journals.org Similarly, nucleophilic cyclization with hydrazine (B178648) can lead to the formation of pyrrolopyrazinone or pyrrolotriazinone moieties, depending on the substituents on the alkyne. beilstein-journals.org These reactions provide efficient routes to fused heterocyclic systems containing a pyrrole ring.

Ring-Opening and Rearrangement Processes Leading to Novel Heterocycles

While the pyrrole ring is generally stable due to its aromatic character, the N-amino group in N-aminopyrrole derivatives can influence its reactivity, potentially leading to ring-opening or rearrangement reactions under specific conditions. Research into the specific ring-opening and rearrangement processes of this compound is an area of ongoing investigation. However, analogous transformations in related N-substituted pyrrole systems suggest potential pathways. For instance, acid-catalyzed or thermal conditions can sometimes induce skeletal rearrangements in pyrrole derivatives, leading to the formation of different heterocyclic systems. The presence of the exocyclic imine bond in this compound introduces an additional site for reactivity that could trigger unique rearrangement cascades, possibly involving the participation of both the pyrrole ring and the benzylidene group. Further studies are required to fully elucidate the scope and mechanisms of such transformations for this specific compound.

This compound as a Building Block in Complex Chemical Synthesis

The inherent functionalities within this compound make it a valuable starting material for the synthesis of a variety of organic molecules.

Precursors for Synthesizing Multi-Substituted Pyrroles

The pyrrole core is a ubiquitous motif in numerous biologically active compounds and functional materials. Consequently, the development of efficient methods for the synthesis of polysubstituted pyrroles is of significant interest. While direct examples utilizing this compound as a precursor for multi-substituted pyrroles are not extensively documented in readily available literature, the general reactivity of N-substituted pyrroles provides a basis for potential synthetic strategies.

One can envision that the benzylidene-amine group could be cleaved under specific reductive or hydrolytic conditions to yield 1-aminopyrrole. This intermediate could then be further functionalized at the nitrogen atom or on the pyrrole ring itself. The pyrrole ring is susceptible to electrophilic substitution, typically at the C2 and C5 positions, allowing for the introduction of a wide range of substituents. capes.gov.br

Furthermore, modern synthetic methodologies for pyrrole synthesis often involve multi-component reactions or cascade processes. For instance, the reaction of 1,3-dicarbonyl compounds with primary amines can yield polysubstituted pyrroles. capes.gov.br While not a direct application of this compound, such strategies highlight the modularity of pyrrole synthesis, where a precursor like 1-aminopyrrole, potentially derived from the title compound, could be incorporated.

Role in the Construction of Diverse Heterocyclic Frameworks

The dual reactivity of the pyrrole ring and the imine functionality in this compound and its derivatives makes them attractive partners in cycloaddition reactions for the construction of fused and spiro-heterocyclic systems.

A notable example involves the aza-Diels-Alder reaction of a substituted N-benzylideneaminopyrrole with benzyne. In a study, (E)-5-(benzylideneamino)-1-(tert-butyl)-1H-pyrrole-3-carbonitrile was shown to react with benzyne, generated in situ, to afford pyrrolo[2,3-c]isoquinoline derivatives. acs.orgscitechdaily.com This transformation proceeds via a [4+2] cycloaddition where the N-benzylideneaminopyrrole acts as an aza-diene. The reaction is followed by an in situ oxidation to yield the aromatic fused heterocyclic product. acs.orgscitechdaily.com

This reaction highlights the potential of the N-benzylideneaminopyrrole scaffold to participate in pericyclic reactions, providing a pathway to complex, polycyclic aromatic systems. The specific conditions for this transformation are detailed in the table below.

It is plausible that this compound itself could undergo similar cycloaddition reactions with various dienophiles, leading to a diverse array of heterocyclic frameworks. The electron-rich nature of the pyrrole ring suggests it could act as the diene component in normal-electron-demand Diels-Alder reactions. Conversely, the imine portion could participate as the 2π component in [4+2] cycloadditions with suitable dienes. Further exploration of these cycloaddition pathways could unlock the full potential of this compound as a versatile building block in heterocyclic synthesis.

Applications in Chemical Synthesis and Materials Science

Utility as Ligands in Catalysis

The presence of nitrogen atoms with available lone pairs of electrons in N-Benzylidene-1H-pyrrole-1-amine suggests its potential to act as a ligand, coordinating to metal centers to form catalysts.

While direct studies on the use of this compound as a ligand for stereoselective synthesis are not extensively documented, the broader class of N-substituted pyrroles and benzylidene amines are known to be effective ligands in asymmetric catalysis. The design of chiral ligands is crucial for controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. For instance, the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles has been achieved with complete selectivity in a one-pot, three-component reaction. nih.gov This highlights the potential for controlling stereochemistry in reactions involving pyrrole (B145914) derivatives. The general principle involves the creation of a chiral environment around the metal center, which is often achieved by introducing chiral substituents on the ligand scaffold. In the case of this compound, the introduction of chiral groups on the benzylidene or pyrrole rings could lead to the development of novel ligands for stereoselective transformations.

The coordination chemistry of Schiff bases, which share the imine functional group with this compound, with transition metals is well-established. These ligands can coordinate to metal ions through the nitrogen atom of the imine group and potentially other donor atoms present in the molecule. For example, a bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, has been synthesized and used to prepare copper(II) and cobalt(II) complexes. nih.gov The coordination of the ligand to the metal ions was confirmed by spectroscopic techniques. nih.gov Similarly, first-row transition metal complexes bearing 1,2,3-triazolylidene ligands, which are also N-heterocyclic compounds, have been synthesized and characterized, demonstrating their versatility in coordination. nih.gov

The coordination of this compound to transition metals would likely involve the nitrogen atom of the imine group and potentially the pyrrole nitrogen, depending on the steric and electronic environment. The resulting metal complexes could exhibit interesting catalytic properties, drawing from the electronic character of both the pyrrole and benzylidene fragments.

Table 1: Examples of Related Transition Metal Complexes and their Properties

| Ligand | Metal Ion | Coordination Mode | Application/Property |

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Cu(II), Co(II) | Bidentate | Antimicrobial agents |

| 1,2,3-Triazolylidene | Mn(II), V(V), Fe(II) | Monodentate/Tridentate | Catalysis (N-alkylation, epoxidation), Photochemical properties |

| Pyridine-amide-functionalized carbene | Ni(II), Co(III) | Tridentate/Tetradentate | Electrocatalytic proton reduction |

Exploration in Advanced Materials

The conjugated π-system and the presence of heteroatoms in this compound make it a candidate for investigation in the field of advanced materials.

Organic molecules with extended π-conjugation and charge-transfer characteristics are known to exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. The structure of this compound, with its donor-π-acceptor (D-π-A) like framework, suggests potential for NLO activity. The pyrrole ring can act as an electron donor, the benzylidene bridge as a π-linker, and the imine group can influence the electronic properties.

Theoretical studies on related pyrrole derivatives have shown that substitutions on the pyrrole ring can significantly impact their electronic and optical properties. researchgate.net For instance, the introduction of different substituents on 2,5-di(2-thienyl) pyrrole was found to tune the HOMO-LUMO energy gap, which is a key parameter for NLO properties. researchgate.net Similarly, the investigation of novel polypyrrole derivatives bearing different aromatic segments revealed that the nature of the aromatic substituent has a strong influence on the third-order NLO response. scirp.org Chromophores containing benzimidazole (B57391), thiophene, and pyrrole heterocycles have also been developed and shown to possess good molecular optical nonlinearities. researchgate.net These findings suggest that this compound and its derivatives are promising candidates for NLO materials.

Table 2: Calculated NLO Properties of a Related Non-Fullerene Acceptor

| Property | Value |

| Linear Polarizability <α> | 3.485 × 10⁻²² esu |

| First Hyperpolarizability (β_total) | 13.44 × 10⁻²⁷ esu |

| Second-Order Hyperpolarizability <γ> | 3.66 × 10⁻³¹ esu |

| Data for a non-fullerene DTS(FBTTh2)2-based derivative, for illustrative purposes. nih.gov |

Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, often leading to the generation of reactive oxygen species. Porphyrins, which are composed of four pyrrole rings, are well-known photosensitizers used in photodynamic therapy. The pyrrole moiety within this compound suggests that it could possess some photosensitizing capabilities.

While direct studies on the photosensitizing properties of this compound are limited, research on related compounds provides some insights. For example, porphyrin-based polymers have been shown to exhibit excellent NLO performance, which is often related to their photochemical properties. nih.gov The photochemical behavior of materials can be harnessed for applications such as in two-photon photopolymerization for the fabrication of 3D structures.

Polypyrrole is one of the most studied conductive polymers due to its good electrical conductivity, stability, and ease of synthesis. The pyrrole ring in this compound makes it a potential monomer for the synthesis of novel conductive polymers. The benzylidene substituent could be used to tune the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics.

The polymerization of pyrrole and its derivatives can be achieved through chemical or electrochemical methods. The incorporation of aromatic segments into the polypyrrole backbone, as would be the case with this compound, has been shown to influence the structure and properties of the resulting polymers. For example, the synthesis of polypyrrole derivatives with different aromatic segments resulted in materials with varying degrees of structural disorder and different nonlinear optical properties. scirp.org This indicates that the benzylidene group in this compound could be a valuable tool for designing functional conductive polymers with tailored properties.

Role in the Development of Novel Synthetic Reagents and Tools

This compound and its derivatives have emerged as highly versatile building blocks in organic synthesis, primarily serving as precursors for the generation of reactive intermediates and for the construction of complex heterocyclic frameworks. Their utility stems from the reactive imine (azomethine) group and the pyrrole nucleus, which can participate in a variety of chemical transformations. Researchers have leveraged this reactivity to develop novel synthetic reagents and tools, particularly for cycloaddition and cascade reactions, enabling efficient access to valuable molecular architectures.

A principal application of this compound derivatives is in 1,3-dipolar cycloaddition reactions. The imine moiety serves as a stable precursor to azomethine ylides, which are potent 1,3-dipoles. These ylides can be generated in situ through various methods, such as the reaction of N-benzylamines with isatins in the presence of a Lewis acid. rhhz.net Once formed, the azomethine ylide readily reacts with dipolarophiles, such as acetylenic compounds, to afford highly functionalized heterocyclic structures like spiro[indoline-3,2'-pyrroles]. rhhz.net This strategy provides a powerful tool for diastereoselective synthesis, allowing for the construction of complex spiro-heterocycles from simple, readily available starting materials. rhhz.netrsc.org